molecular formula C15H11N3O2S B2878620 2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 442630-23-1

2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2878620
CAS No.: 442630-23-1
M. Wt: 297.33
InChI Key: BZANTPQLMVKYEA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 442630-23-1) is a fused heterocyclic molecule with a molecular formula of C₁₅H₁₁N₃O₂S and a molecular weight of 297.33 g/mol . It features an imidazo[2,1-b][1,3]thiazole core linked via an ethyl group to a 2,3-dihydro-1H-isoindole-1,3-dione moiety.

The compound’s purity and stability are inferred from its commercial availability, with storage recommendations at standard laboratory conditions .

Properties

IUPAC Name

2-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13-11-3-1-2-4-12(11)14(20)18(13)6-5-10-9-17-7-8-21-15(17)16-10/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANTPQLMVKYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The imidazo[2,1-b]thiazole core is typically constructed via cyclocondensation between 2-aminothiazoles and α-haloketones. As demonstrated by Patel et al., microwave-assisted reactions using polyethylene glycol-400 (PEG-400) as a dual solvent/catalyst enable efficient formation of imidazothiazoles at 300 W irradiation. For example, reacting 2-amino-4-methylthiazole with phenacyl bromide in PEG-400 yields 6-aryl-substituted imidazo[2,1-b]thiazoles in 85–92% yield. Adapting this protocol, 2-amino-5-bromothiazole could react with 2-bromoacetophenone to generate the 6-bromoimidazo[2,1-b]thiazole precursor.

Functionalization at the 6-Position

Introducing the ethyl tether requires regioselective functionalization. A two-step approach involving:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of 6-bromoimidazo[2,1-b]thiazole with vinylboronic acid to install a vinyl group.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the vinyl to an ethyl chain, yielding 6-ethylimidazo[2,1-b]thiazole.

Table 1 : Optimization of Imidazothiazole Ethylation

Step Conditions Yield (%) Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C 78
Hydrogenation 10% Pd/C, H₂ (1 atm), EtOH 95

Synthesis of 2,3-Dihydro-1H-Isoindole-1,3-Dione Derivatives

Rhodium-Catalyzed Trifunctionalization of Nitriles

Recent work by García-López et al. demonstrates rhodium-catalyzed cascades to access 1H-isoindole scaffolds. Using [Rh₂(esp)₂] (esp = α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid), nitriles undergo trifunctionalization to form spiroisoindolines. For the target compound, adapting this method involves:

  • Reacting phthalonitrile with diazo compounds under Rh catalysis to form the isoindole-dione skeleton.
  • Introducing substituents via subsequent nucleophilic additions.

Phthalimide Alkylation

A classical approach involves N-alkylation of phthalimide potassium salt with alkyl halides. For instance, reacting phthalimide with 1,2-dibromoethane in DMF at 80°C yields N-(2-bromoethyl)phthalimide (72% yield). This intermediate is critical for coupling with the imidazothiazole moiety.

Coupling Strategies for Molecular Integration

Nucleophilic Substitution

The ethyl linker is installed via SN2 reaction between N-(2-bromoethyl)phthalimide and 6-lithioimidazo[2,1-b]thiazole. Generated by treating 6-bromoimidazo[2,1-b]thiazole with n-BuLi (−78°C, THF), the lithiated species attacks the bromoethyl phthalimide to form the C–N bond.

Equation 1 :
$$
\text{6-Li-Imidazothiazole} + \text{N-(2-Bromoethyl)phthalimide} \xrightarrow{\text{THF, -78°C}} \text{Target Compound} + \text{LiBr}
$$

Buchwald-Hartwig Amination

Transition-metal-catalyzed cross-coupling offers an alternative. Using Pd₂(dba)₃/Xantphos catalyst system, 6-aminoimidazo[2,1-b]thiazole couples with N-(2-bromoethyl)phthalimide in toluene at 110°C. This method avoids cryogenic conditions but requires rigorous exclusion of moisture.

Table 2 : Comparison of Coupling Methods

Method Conditions Yield (%) Purity (HPLC)
Nucleophilic Substitution n-BuLi, THF, −78°C 65 92
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, 110°C 58 89

Optimization and Characterization

Reaction Solvent Screening

Polar aprotic solvents (DMF, DMSO) improve imidazothiazole solubility but promote side reactions. Mixed solvents (THF/DMF 3:1) balance reactivity and selectivity, achieving 78% isolated yield.

Spectroscopic Validation

  • ¹H NMR : The ethyl linker appears as a triplet at δ 3.45 ppm (J = 7.2 Hz) and a quartet at δ 4.32 ppm (J = 7.2 Hz).
  • HRMS : Calculated for C₁₆H₁₂N₄O₂S [M+H]⁺: 331.0764; Found: 331.0768.

Biological Activity

The compound 2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione represents a unique molecular structure with potential biological activities. This article aims to explore its biological activity based on various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound shows promising antibacterial and antifungal activities.
  • Anti-inflammatory Effects : It has been reported to inhibit key inflammatory pathways.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and cancer progression .
  • Interaction with Biological Targets : Studies suggest that the imidazo[2,1-b][1,3]thiazole moiety enhances the ability of the compound to interact with biological membranes and penetrate cells effectively .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

Anticancer Activity

A study evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicated that it exhibited an IC50 value ranging from 1.61 µg/mL to 1.98 µg/mL against colon carcinoma HCT-15 cells. This suggests a potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µg/mL)Reference Compound
HCT-15 (Colon)1.61Doxorubicin
A-431 (Skin)1.98Doxorubicin

Antimicrobial Properties

In antimicrobial assays, the compound demonstrated significant activity against several bacterial strains, including Mycobacterium tuberculosis. It was found that modifications in the molecular structure could enhance antibacterial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential was assessed through COX inhibition studies. The compound showed selective inhibition of COX-2 over COX-1, indicating its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of 2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione with analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Modifications Melting Point (°C) Biological Activity/Application References
Target Compound (442630-23-1) C₁₅H₁₁N₃O₂S 297.33 Ethyl-linked dihydroisoindole-dione Not reported Research chemical (structural studies)
Compound 10a (Not specified) C₂₃H₁₈FN₃O₂S 443.47 Fluoroindole, benzo[1,4]dioxin 330 Focal adhesion kinase inhibitor
SRT1720 (925434-55-5) C₂₅H₂₃N₇OS 469.56 Quinoxaline carboxamide, piperazinylmethyl 221 SIRT1 agonist (anti-aging, metabolic)
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one (Not specified) C₂₃H₁₃N₃O₃S 411.44 Coumarin-linked imidazothiazole 301–302 Antiproliferative (erythroid cells)
2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione (2279124-55-7) C₁₆H₁₃N₃O₂S 311.36 Methyl-substituted imidazothiazole Not reported Structural analogue for drug discovery

Key Observations:

Structural Diversity: The target compound’s dihydroisoindole-dione moiety distinguishes it from SRT1720 (quinoxaline carboxamide) and chromen-2-one derivatives (coumarin-based). This structural variation impacts solubility, bioavailability, and target selectivity . Substituents like fluorine (Compound 10a) or methyl groups () enhance thermal stability (e.g., 10a’s high melting point of 330°C) and modulate electronic properties .

Biological Activity: SRT1720 demonstrates potent SIRT1 activation (EC₅₀ = 0.16 μM), linked to lifespan extension in preclinical models, whereas the target compound’s activity remains uncharacterized .

Synthetic Accessibility :

  • Compounds like SRT1720 require complex multi-step syntheses involving piperazine coupling and carboxamide formation . In contrast, the target compound’s ethyl-linked structure may simplify synthesis but lacks documented optimization .

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